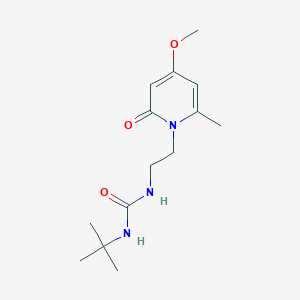

1-(tert-butyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(tert-butyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. In

Wissenschaftliche Forschungsanwendungen

Directed Lithiation and Synthesis Applications

- Directed lithiation of related urea and carbamate compounds demonstrates a method for introducing functional groups into specific positions of molecules, which can be crucial for synthesizing novel compounds with potential applications in medicinal chemistry and material science. The study by Keith Smith, G. El-Hiti, and M. Alshammari (2013) discusses the lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, leading to high yields of substituted products. This method's versatility could be applicable to synthesizing derivatives of the compound for various research purposes (Smith, El‐Hiti, & Alshammari, 2013).

Free Radical Scavenging and Cardioprotective Effects

- Compounds structurally related to the query compound have been studied for their free radical scavenging properties and effects on myocardial infarct size, indicating potential therapeutic applications in cardiovascular diseases. For instance, Hashimoto et al. (2001) investigated a novel water-soluble low-molecular-weight free radical scavenger's effect on hydroxyl radicals in vivo and myocardial infarct size, suggesting the relevance of such compounds in reducing oxidative stress and protecting heart tissue (Hashimoto et al., 2001).

Molecular Interaction Studies

- The association of N-(pyridin-2-yl),N'-substituted ureas with other molecules through hydrogen bonding is critical for understanding molecular recognition, which has implications in designing drugs and understanding biological systems. Ośmiałowski et al. (2013) studied the association of four N-(pyridin-2-yl),N'-R(1)-ureas with substituted 2-amino-1,8-naphthyridines and benzoates, providing insight into the substituent effect on complexation. This research highlights the importance of molecular interactions in the development of new chemical entities (Ośmiałowski et al., 2013).

Biodegradation and Environmental Impact

- Understanding the biodegradation of structurally related compounds, such as tert-butyl ethers, provides essential insights into their environmental impact and potential bioremediation strategies. Steffan et al. (1997) explored the biodegradation of gasoline oxygenates by propane-oxidizing bacteria, shedding light on the fate of chemical pollutants in the environment and methods for their remediation (Steffan et al., 1997).

Eigenschaften

IUPAC Name |

1-tert-butyl-3-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3/c1-10-8-11(20-5)9-12(18)17(10)7-6-15-13(19)16-14(2,3)4/h8-9H,6-7H2,1-5H3,(H2,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEUZNRUFBVUFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)NC(C)(C)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2501059.png)

![2-((3-methylenepiperidin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2501066.png)

![2-Pyridinamine,5-chloro-n-[(4-fluorophenyl)methyl]-](/img/structure/B2501068.png)

![N-[(4-Methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-ynamide](/img/structure/B2501073.png)